molecular formula C14H10Cl2O2 B6403620 5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, 95% CAS No. 1261901-90-9

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, 95%

Cat. No. B6403620
CAS RN: 1261901-90-9
M. Wt: 281.1 g/mol
InChI Key: UTOZNLAVCGYPJL-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chloro-2-methylphenyl)benzoic acid, 95% (5-C3-4-C2-MPBA 95%) is a widely used reagent for laboratory experiments. It is a versatile and efficient reagent that is used in a variety of chemical reactions and applications. 5-C3-4-C2-MPBA 95% has been used in a wide range of scientific research applications, from organic synthesis to pharmaceuticals, and is considered to be a reliable and versatile reagent for laboratory experiments.

Scientific Research Applications

5-C3-4-C2-MPBA 95% is used in a variety of scientific research applications. It is used in organic synthesis for the preparation of various organic compounds. It is also used in pharmaceuticals for the synthesis of drugs and drug intermediates. It is also used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 5-C3-4-C2-MPBA 95% is not yet fully understood. It is believed that the reaction involves the formation of a chloroacetyl radical, which then reacts with the 4-chloro-2-methylphenol to form the product. The reaction is believed to be catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C3-4-C2-MPBA 95% are not yet fully understood. It is believed that the compound may have a mild irritant effect on the skin and eyes. It is also believed to have a mild toxic effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

5-C3-4-C2-MPBA 95% is a versatile and efficient reagent for laboratory experiments. It is relatively easy to synthesize and is relatively stable in storage. It is also relatively inexpensive, making it an attractive reagent for laboratory experiments. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 5-C3-4-C2-MPBA 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and other fields. Additionally, further research could be conducted into the mechanism of action of the compound, as well as its potential uses in organic synthesis and other fields. Finally, further research could be conducted into the potential uses of the compound in the development of novel materials and polymers.

Synthesis Methods

5-C3-4-C2-MPBA 95% can be synthesized by a variety of methods. The most common method is by the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a catalyst. The reaction is carried out under a basic condition, and the product is isolated as a white crystalline solid. It can also be synthesized by the reaction of 4-chloro-2-methylphenol with sodium hypochlorite in the presence of a catalyst.

properties

IUPAC Name

3-chloro-5-(4-chloro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c1-8-4-11(15)2-3-13(8)9-5-10(14(17)18)7-12(16)6-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOZNLAVCGYPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690373
Record name 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261901-90-9
Record name [1,1′-Biphenyl]-3-carboxylic acid, 4′,5-dichloro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',5-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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